molecular formula C21H22N2O4S B2486207 4-(3-methoxyphenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide CAS No. 1226459-82-0

4-(3-methoxyphenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide

Cat. No. B2486207
M. Wt: 398.48
InChI Key: QODSIDDCGJVCFR-UHFFFAOYSA-N
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Description

Introduction 4-(3-methoxyphenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide is a derivative of the 1,4-benzothiazine class, which is known for its diverse biological activities and applications in medicinal chemistry. Research in this area focuses on the synthesis, structural analysis, and exploration of the chemical and physical properties of these compounds.

Synthesis Analysis The synthesis of 4H-1,4-benzothiazine derivatives, including our compound of interest, often involves multi-step reactions starting from simple and commercially available chemicals. For example, a typical synthetic route may involve protection, N-acylation, and oxidation steps to introduce the sulfonyl derivative, followed by anionic transposition and simultaneous deprotection-cyclization to yield the final product. These processes are aimed at achieving high yields and purity of the benzothiazine derivatives (Montis et al., 2008).

Molecular Structure Analysis The molecular structure of benzothiazine derivatives has been characterized using various analytical techniques such as X-ray crystallography, NMR, and IR spectroscopy. These studies reveal details about the bonding, geometry, and conformation of the molecules. For instance, crystal structure analysis has helped in understanding the arrangements of molecules in the solid state and the types of intermolecular interactions they undergo (Chakraborty et al., 2007).

Scientific Research Applications

Synthesis and Biological Study

4H-1,4-benzothiazines have been synthesized and examined for their antimicrobial and anthelmintic activity. This includes the study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines and their sulphones and ribofuranosides, indicating their potential in biological research (N. Khandelwal, Abhilasha, N. Gautam, D. Gautam, 2013).

Crystal Structure and Molecular Packing

The compound's crystal structure, including its distorted benzothiazine ring and planar benzene ring, has been examined, providing insights into its molecular architecture and the stabilization of its molecular packing through hydrogen-bonding networks (P. Kumaradhas, K. Nirmala, 1997).

Thermal Behaviour Analysis

The thermal behaviour of new benzo-1,2-thiazine long-chain aryl-piperazine derivatives has been studied, highlighting the significance of these compounds in thermal analysis and their potential biologically active forms (E. Krzyżak, B. Szczęśniak-Sięga, W. Malinka, 2013).

Key Intermediate in Synthesis of Anti-Inflammatory Agents

4-Hydroxy-3-methoxycarbonyl-2-methyl-2H-1,2-benzothiazine 1,1-dioxide has been identified as a key intermediate in the synthesis of Oxicam anti-inflammatory agents, demonstrating its importance in pharmaceutical research (N. Manjarrez, H. Pérez, A. Solís, H. Luna, 1996).

Ca2+ Antagonistic Activity

Research on 2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines has revealed their potent Ca2+ antagonistic activity, providing valuable data for studies in cardiovascular pharmacology (M. Fujita, S. Ito, A. Ota, N. Kato, K. Yamamoto, Y. Kawashima, H. Yamauchi, J. Iwao, 1990).

Biopharmaceutical Applications

A study on substituted 4H-1,4-benzothiazine and piperazine derivatives has shown their potential as antimicrobial and antioxidant agents, indicating their importance in biopharmaceutical applications (Sumit Saroha, Chhavi, P. Sharma, 2020).

properties

IUPAC Name

[4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-27-17-9-7-8-16(14-17)23-15-20(21(24)22-12-5-2-6-13-22)28(25,26)19-11-4-3-10-18(19)23/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODSIDDCGJVCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methoxyphenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide

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